molecular formula C21H19N3O2 B5450786 2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5450786
M. Wt: 345.4 g/mol
InChI Key: GPNDEEAHLRHVGA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxymethyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Unique due to its specific substitutions.

    Pyrazolo[1,5-a]pyrimidine: The parent compound without substitutions.

    2-(Methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methoxyphenyl group.

    7-(2-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group.

Uniqueness

The presence of both methoxymethyl and methoxyphenyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-25-14-17-20(15-8-4-3-5-9-15)21-22-13-12-18(24(21)23-17)16-10-6-7-11-19(16)26-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNDEEAHLRHVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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